![molecular formula C14H11NO4 B1420284 3-[(2-oxo-2,3-dihydro-1H-indol-1-yl)methyl]furan-2-carboxylic acid CAS No. 1097140-95-8](/img/structure/B1420284.png)
3-[(2-oxo-2,3-dihydro-1H-indol-1-yl)methyl]furan-2-carboxylic acid
Overview
Description
Molecular Structure Analysis
The molecular structure of “3-[(2-oxo-2,3-dihydro-1H-indol-1-yl)methyl]furan-2-carboxylic acid” can be inferred from its name. It contains an indole ring, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. Attached to this indole ring is a furan ring, which is a five-membered ring containing four carbon atoms and one oxygen atom .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be predicted based on its structure and the properties of similar compounds. For example, it is likely to have a relatively high molecular weight and may exhibit specific optical and electronic properties due to the presence of the conjugated system of rings .
Scientific Research Applications
Metal Complexes and Biological Activity
Research has explored the development of new isatinic hydrazone Schiff-base ligands, which includes derivatives of furan-2-carboxylic acid like 3-[(2-oxo-2,3-dihydro-1H-indol-1-yl)methyl]furan-2-carboxylic acid. These ligands have been used to prepare monomeric complexes with metals such as Co(II), Zn(II), and Cd(II). The biological activity of these complexes was investigated against various bacterial strains, revealing potential antibacterial effects (Yousif et al., 2017).
Chemical Synthesis and Structural Studies
This compound has been a part of studies focusing on the synthesis of various chemical structures. For example, research involving the synthesis of furan-3-carboxylic and 4-methylene-4,5-dihydrofuran-3-carboxylic esters explored the direct oxidative carbonylation of related compounds (Gabriele et al., 2012). Another study involved the regioselective synthesis of 3-aryl-5-(1H-indole-3-carbonyl)-4-hydroxyfuroic acids as potential insulin receptor activators (Chou et al., 2006).
Biological Activity Studies
Compounds related to this compound have been studied for their biological activities. One such study explored the cytotoxicity of derivatives against cancer cell lines and their activity against various bacterial strains (Phutdhawong et al., 2019).
Analytical Applications
In analytical chemistry, derivatives of this compound have been used in the synthesis of esters for use as internal standards in chromatographic analysis (Llovera et al., 2005).
Tautomerism Studies
Research on 5-Furan-2yl[1,3,4]oxadiazole-2-thiol and its derivatives, which are structurally related to the compound , provided insights into thiol-thione tautomeric equilibrium. This highlights the importance of such compounds in studying chemical equilibriums and structural dynamics (Koparır et al., 2005).
Carboxylation and Fragmentation Studies
The effects of carboxylation on the stability and fragmentation of furan rings have been studied, providing valuable insights into the chemical behavior of furan derivatives under different conditions (Zawadzki et al., 2020).
Mechanism of Action
Target of Action
The compound “3-[(2-oxo-2,3-dihydro-1H-indol-1-yl)methyl]furan-2-carboxylic acid” is an indole derivative . Indole derivatives have been found to bind with high affinity to multiple receptors , making them valuable for treatment development .
Mode of Action
Indole derivatives interact with their targets, leading to a variety of biological activities. These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Biochemical Pathways
Indole derivatives affect various biochemical pathways. For instance, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants
Result of Action
The result of the compound’s action can vary depending on its biological activity. For instance, some indole derivatives have shown inhibitory activity against influenza A
Future Directions
properties
IUPAC Name |
3-[(2-oxo-3H-indol-1-yl)methyl]furan-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO4/c16-12-7-9-3-1-2-4-11(9)15(12)8-10-5-6-19-13(10)14(17)18/h1-6H,7-8H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOWVIUIGYGGTCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2N(C1=O)CC3=C(OC=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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